2,4-dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol
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Overview
Description
2,4-Dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound with the molecular formula C17H12Cl2N2O . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms and a perimidinyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the reaction of 2,4-dichlorophenol with 2,3-dihydro-1H-perimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol
- 2,4-Dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol
- 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-ethoxy-phenol
Uniqueness
2,4-Dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H12Cl2N2O |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,3-dihydro-1H-perimidin-2-yl)phenol |
InChI |
InChI=1S/C17H12Cl2N2O/c18-10-7-11(16(22)12(19)8-10)17-20-13-5-1-3-9-4-2-6-14(21-17)15(9)13/h1-8,17,20-22H |
InChI Key |
SVKBFMKMLZRWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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